molecular formula C20H23F3N4OS B2855950 2-(4-(Isopropylthio)phenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034440-22-5

2-(4-(Isopropylthio)phenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2855950
CAS RN: 2034440-22-5
M. Wt: 424.49
InChI Key: HDGQYYPZNBMDAJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the searched resources .

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-(Isopropylthio)phenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone, similar in structure to other piperazine and pyrimidine derivatives, has potential applications in synthetic chemistry. Derivatives similar to this compound have been synthesized using efficient methods, and their structures have been characterized using various techniques, such as single crystal X-ray crystallography for compounds containing the morpholine moiety (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antimicrobial Activity

Compounds bearing structural similarities to this compound, especially those containing piperidine and pyrimidine moieties, have been evaluated for antimicrobial activity. Research has shown that such compounds can exhibit promising activity against various bacterial strains, indicating their potential as antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not available in the searched resources .

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4OS/c1-14(2)29-16-5-3-15(4-6-16)11-19(28)27-9-7-26(8-10-27)18-12-17(20(21,22)23)24-13-25-18/h3-6,12-14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGQYYPZNBMDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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